molecular formula C11H14N2O2 B8176483 N-(Cyclopropylmethyl)-3-methyl-2-nitroaniline

N-(Cyclopropylmethyl)-3-methyl-2-nitroaniline

Cat. No.: B8176483
M. Wt: 206.24 g/mol
InChI Key: WOJGDRJBCDHJCH-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3-methyl-2-nitroaniline is an organic compound that features a cyclopropylmethyl group attached to a 3-methyl-2-nitroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-3-methyl-2-nitroaniline typically involves the reaction of 3-methyl-2-nitroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine group, followed by the addition of cyclopropylmethyl bromide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of scalable and sustainable methods, such as electrochemical processes, can enhance the production efficiency and reduce environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Cyclopropylmethyl)-3-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to known pharmacophores.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity to its targets .

Comparison with Similar Compounds

  • N-(Cyclopropylmethyl)-3-methyl-2-aminoaniline
  • N-(Cyclopropylmethyl)-3-methyl-2-nitrosoaniline
  • N-(Cyclopropylmethyl)-3-methyl-2-chloroaniline

Comparison: N-(Cyclopropylmethyl)-3-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a cyclopropylmethyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group can be reduced to an amine, providing a versatile functional handle for further chemical modifications .

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-3-2-4-10(11(8)13(14)15)12-7-9-5-6-9/h2-4,9,12H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJGDRJBCDHJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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